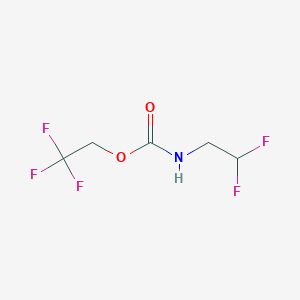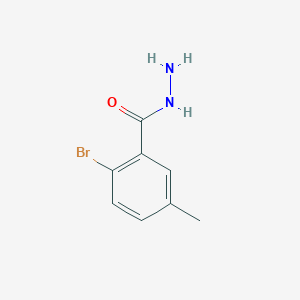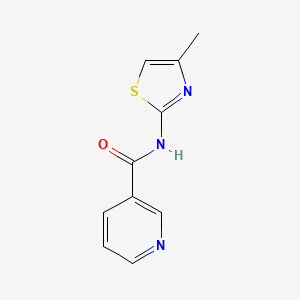
2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate (TFEDC) is an important compound used in various scientific and industrial applications. It is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other compounds. TFEDC is a versatile compound that is used in a variety of synthesis methods, and its uses in scientific research and industrial applications are numerous.
Scientific Research Applications
2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a reactant in the synthesis of other compounds. 2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate is also used in the synthesis of pharmaceuticals, pesticides, and other compounds.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate is not fully understood. However, it is believed that the reaction proceeds through the formation of a carbamate intermediate, which is then hydrolyzed to form the desired product. The reaction is believed to be catalyzed by the acid catalyst, which helps to activate the carbamate intermediate and facilitate the hydrolysis reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate are not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, including acetylcholinesterase, which is involved in the regulation of nerve impulse transmission. Additionally, 2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate has been shown to have an anti-inflammatory effect when applied topically to the skin.
Advantages and Limitations for Lab Experiments
The advantages of using 2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate in laboratory experiments include its low cost, its availability, and its versatility. Additionally, the reaction is relatively easy to carry out, and the yields are typically high. The main limitation of using 2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate in laboratory experiments is its toxicity, which can be hazardous to human health if not properly handled.
Future Directions
For research on 2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate include further study of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research could be conducted to improve the synthesis method, as well as to develop safer and more efficient methods for its use in laboratory experiments. Finally, research could be conducted to explore the potential uses of 2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate in industrial applications.
Synthesis Methods
2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate is primarily synthesized through the reaction of 2,2,2-trifluoroethanol (TFE) and 2,2-difluoroethyl carbamate (DFEC). The reaction is carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at temperatures ranging from 60-80°C and is complete within 1-2 hours. The yield of the reaction is typically around 80-90%.
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F5NO2/c6-3(7)1-11-4(12)13-2-5(8,9)10/h3H,1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQXZRHMSSTCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(piperidin-1-yl)methyl]cyclobutan-1-amine](/img/structure/B6617326.png)





![7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6617383.png)
![3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol](/img/structure/B6617405.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)


